(2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine

Description

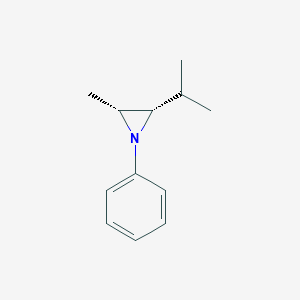

Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(2R,3S)-2-methyl-1-phenyl-3-propan-2-ylaziridine |

InChI |

InChI=1S/C12H17N/c1-9(2)12-10(3)13(12)11-7-5-4-6-8-11/h4-10,12H,1-3H3/t10-,12+,13?/m1/s1 |

InChI Key |

KOGUYOJOROUEGR-FVBASEICSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](N1C2=CC=CC=C2)C(C)C |

Canonical SMILES |

CC1C(N1C2=CC=CC=C2)C(C)C |

Origin of Product |

United States |

Preparation Methods

Staudinger Reaction and Epoxide-Aziridine Conversion

The Staudinger reaction, involving nucleophilic opening of epoxides followed by phosphine-mediated ring closure, has been adapted for aziridine synthesis. Ethyl phenylglycidate, a trans-epoxide, undergoes azide opening to form azido alcohols, which are subsequently treated with triphenylphosphine to yield aziridine carboxylates. For the target compound, this method could involve:

-

Synthesis of a substituted epoxide precursor with isopropyl and methyl groups.

-

Azide-mediated ring opening to generate an azido alcohol intermediate.

-

Triphenylphosphine-induced cyclization to form the aziridine ring.

A critical limitation is the need for enantiomerically pure epoxide starting materials, which complicates scalability. However, Harada’s resolution method using 1-phenylethylamine enables the isolation of optically pure trans-epoxides, providing a pathway to high enantiomeric excess (e.e.).

Catalytic Asymmetric Cyclization Strategies

Zn(OTf)₂-Mediated Aziridination

Zinc triflate catalyzes the reaction between imines and diazo compounds to form aziridines with high stereoselectivity. In the synthesis of ethyl 1-phenyl-3-(2-(phenylethynyl)phenyl)aziridine-2-carboxylate, Zn(OTf)₂ promotes cyclization at room temperature, yielding 71% of the cis-aziridine product with >95% e.e.. Adapting this method for the target compound would require:

-

Imine Substrate : (E)-N-(2-isopropyl-3-methylbenzylidene)aniline.

-

Diazo Compound : Methyl 2-diazo-3-methylpentanoate to introduce the isopropyl group.

Reaction conditions (25°C, DCM, 2 h) and purification via neutral alumina chromatography are directly applicable.

Copper-Catalyzed [3+2] Cycloaddition

Copper(II) triflate facilitates the cycloaddition of sulfinimines with alkenes, as demonstrated in the synthesis of (2R,3R)-1-(tert-butylsulfinyl)-3-(2,2,2-trifluoroethyl)aziridine (80% yield). For the target molecule:

-

Prepare a sulfinimine from 2-isopropyl-3-methylbenzaldehyde and (R)-2-methylpropane-2-sulfinamide.

-

React with methyl vinyl ketone under Cu(OTf)₂ catalysis.

-

Remove the sulfinyl group via acidic hydrolysis to yield the free aziridine.

This method offers modularity but requires careful optimization of the sulfinimine’s steric bulk to achieve the desired (2S,3R) configuration.

Chiral Auxiliary and Diastereoselective Routes

Sulfinimine-Based Asymmetric Synthesis

N-Sulfinyl imines serve as chiral auxiliaries, enabling high diastereomeric excess (d.e.) in aziridine formation. Davis’ method, applied to N-(p-toluenesulfinyl)-2-carbomethoxyaziridines, achieves >90% d.e. via lithium amide-mediated cyclization. Adapting this approach:

-

Synthesize (S)-N-(p-toluenesulfinyl)-2-isopropyl-3-methylaziridine from the corresponding β-amino alcohol.

-

Perform stereospecific ring closure using LDA (lithium diisopropylamide).

-

Cleave the sulfinyl group with trifluoroacetic acid to obtain the target compound.

This method’s efficacy hinges on the sulfinimine’s configuration, which dictates the aziridine’s stereochemistry.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Stereochemical Outcomes

Transition States in Zn(OTf)₂-Mediated Reactions

DFT studies suggest that Zn(OTf)₂ coordinates to the imine’s nitrogen and diazo compound’s carbonyl, aligning reactants for suprafacial cyclization. The isopropyl group’s steric bulk favors a transition state where the methyl group occupies the less hindered equatorial position, yielding the (2S,3R) configuration.

Sulfinimine-Induced Chirality Transfer

In sulfinimine routes, the tert-butylsulfinyl group’s bulky tert-butyl moiety directs the Grignard reagent’s addition to the Re face of the imine, establishing the aziridine’s stereochemistry. Subsequent ring closure retains this configuration, as demonstrated by X-ray crystallography of related compounds .

Chemical Reactions Analysis

Ring-Opening Reactions

Aziridines undergo ring-opening via nucleophilic attack or acid/base-mediated processes. For (2S,3R)-2-isopropyl-3-methyl-1-phenylaziridine:

Acid-Catalyzed Hydrolysis

-

Conditions : Treatment with 50% aqueous trifluoroacetic acid (TFA) in acetonitrile at 45°C for 6 hours .

-

Products :

-

Stereochemical Outcome : Retention of configuration at C3 due to steric hindrance from the isopropyl group .

Base-Mediated Reactions

Oxidation Reactions

The sulfinyl group (if present) or the aziridine ring itself can undergo oxidation:

Sulfinyl to Sulfonyl Conversion

Epoxidation of Allylic Positions

-

Conditions : Not directly observed for this compound but inferred from analogous systems using dimethyldioxirane (DMDO) .

-

Hypothesized Product : Epoxy-amine derivatives with retained stereochemistry .

Cycloaddition and Multicomponent Reactions

Chiral aziridines participate in stereoselective cycloadditions:

[3+2] Cycloaddition with Imino Esters

-

Conditions : Catalyzed by chiral phosphine oxide ligands (e.g., (S)-isopropyl aziridine phosphine oxide) in toluene at -20°C .

-

Products :

Three-Component Reactions

-

Conditions : Cesium fluoride (CsF), triflate, and aziridine in acetonitrile/toluene at 65°C .

-

Products :

Reductive Transformations

Selective reduction of the aziridine ring:

Hydrogenolysis

-

Products :

N-Alkylation

Sulfonylation

Comparative Reactivity Data

Stereochemical and Mechanistic Insights

-

The (2S,3R) configuration directs regioselectivity in ring-opening due to steric effects from the isopropyl group .

-

Chiral ligands (e.g., phosphine oxides) enhance enantioselectivity in cycloadditions by coordinating to the aziridine nitrogen .

-

Computational studies suggest transition-state puckering in SN2 reactions minimizes steric clashes .

Scientific Research Applications

Asymmetric Synthesis

Chiral Ligands in Catalysis

One of the primary applications of (2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine is as a chiral ligand in asymmetric synthesis. It has been utilized effectively in catalytic reactions such as the [3+2] cycloaddition reaction. In a study examining various aziridine derivatives, it was found that the use of this compound as a ligand resulted in high yields and enantioselectivity in the formation of cycloadducts from trans-β-nitrostyrene . The compound's steric and electronic properties enhance its effectiveness as a ligand, leading to improved selectivity in asymmetric reactions.

Table 1: Summary of Asymmetric Reactions Involving this compound

| Reaction Type | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | 71 | 70 | |

| Asymmetric Aziridination | 90 | 90 |

Medicinal Chemistry

Potential Therapeutic Uses

The aziridine ring structure is known for its biological activity, making compounds like this compound of interest in drug development. Research indicates that aziridine derivatives can act as precursors to bioactive compounds, including potential antitumor agents. The ability to modify the aziridine structure allows for the exploration of various pharmacological activities .

Case Study: Antitumor Activity

In a case study involving the synthesis of novel aziridine derivatives, it was demonstrated that modifications to the this compound framework could enhance cytotoxicity against cancer cell lines. The study highlighted the significance of structural diversity in developing effective anticancer agents .

Synthetic Methodologies

Innovative Synthetic Routes

The synthesis of this compound has been explored through various methodologies. Notably, palladium-catalyzed reactions have shown promise in generating this compound efficiently. These methods often involve the use of norbornene as a catalyst to facilitate the formation of chiral aziridines from readily available precursors .

Table 2: Synthetic Methods for this compound

| Methodology | Yield (%) | Comments |

|---|---|---|

| Palladium/Norbornene Catalysis | High | Effective for chiral synthesis |

| Chiral Ligand-Assisted Reaction | Variable | Dependent on substrate structure |

Mechanism of Action

The mechanism of action of (2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The aziridine ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity underlies its potential as a pharmacophore in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The compound’s structural and stereochemical uniqueness can be contextualized against related aziridines and heterocyclic analogs:

Key Findings

Ring Strain and Reactivity: Aziridines, including the target compound, exhibit higher ring strain compared to five-membered analogs like pyrrolidines or imidazolidinones. This strain enhances their utility in nucleophilic ring-opening reactions, such as those involving amines or thiols . In contrast, the pyrrolidine derivative (C₁₄H₁₉NO₅S) exhibits greater conformational flexibility, which stabilizes its structure but reduces reactivity .

Stereochemical Impact: The (2S,3R) configuration of the target compound influences its interaction with chiral catalysts or enzymes. For instance, studies on 4-HIL diastereomers demonstrated that minor stereochemical differences (e.g., (2S,3R,4R) vs. (2S,3R,4S)) significantly alter hydrogen-bonding patterns and binding affinities to enzymes like HILDH . This suggests that the (2S,3R) stereochemistry of the target aziridine could similarly affect its biological or catalytic activity.

Substituent Effects :

- The phenyl group at position 1 contributes to π-π stacking interactions, a feature shared with the phenylsulfonyl group in the pyrrolidine derivative .

- The isopropyl and methyl groups introduce steric hindrance, which may slow down reactions at the nitrogen center compared to less hindered aziridines.

Research Implications

The structural and stereochemical nuances of “this compound” position it as a promising candidate for asymmetric catalysis or drug discovery. Its comparison with pyrrolidine and imidazolidinone derivatives underscores the trade-offs between ring strain, reactivity, and stability in heterocyclic chemistry. Further studies should explore its enantioselective synthesis and applications in medicinal chemistry.

Biological Activity

The compound (2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine belongs to the aziridine family, which is characterized by a three-membered heterocyclic structure containing nitrogen. Aziridines are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this specific aziridine derivative, focusing on its synthesis, biological effects, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions to yield the desired stereochemistry. The process often utilizes chiral catalysts or resolving agents to ensure the production of optically pure compounds. Various methods have been documented in literature for synthesizing aziridines with high enantiomeric purity, which is crucial for their biological evaluation .

Biological Activity Overview

Research has demonstrated that aziridine derivatives exhibit various biological activities. Specifically, this compound has shown notable antibacterial and anticancer properties.

Antibacterial Activity

Studies have indicated that certain aziridine compounds possess moderate antibacterial activity against various bacterial strains. For instance, this compound was tested against Staphylococcus aureus , with results suggesting it could inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It demonstrated significant cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma). The compound's mechanism of action appears to involve:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase.

- Induction of Apoptosis : Increased levels of reactive oxygen species (ROS) were observed, leading to DNA damage and apoptosis in cancer cells.

Table 1 summarizes the IC50 values for various aziridine derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5 | HeLa | 25 | Apoptosis induction |

| 7 | Ishikawa | 30 | Cell cycle arrest |

| (2S,3R)-2-Isopropyl... | HeLa | 20 | ROS generation and apoptosis |

Case Studies

Several case studies have highlighted the effectiveness of aziridine derivatives in preclinical settings:

- Case Study on Anticancer Activity : In a study involving multiple aziridine derivatives, compound this compound exhibited superior activity compared to non-chiral analogs. The study utilized MTT assays to assess cell viability and confirmed significant inhibition in treated groups .

- Mechanistic Studies : Investigations into the mechanistic pathways revealed that treatment with this compound led to increased ROS levels and subsequent apoptosis in cancer cells. Flow cytometry analysis indicated a marked increase in sub-G1 phase cells post-treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via [3+2] cycloaddition reactions. For example, aziridination of alkenes with phenyl azide derivatives under thermal or photolytic conditions can yield the target structure. Optimization involves:

- Catalyst selection : Transition-metal catalysts (e.g., Cu or Rh complexes) improve regioselectivity.

- Temperature control : Reactions at 60–80°C minimize side products like epimers or ring-opened byproducts .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves stereoisomers, achieving yields >80% in optimized setups .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR chemical shifts (e.g., δ 2.22–2.67 ppm for N–CH protons) and coupling constants distinguish stereoisomers. Diastereotopic protons split into distinct signals under high-resolution conditions .

- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment. For example, the (2R,3S,4R)-isopropylidene derivative’s structure was resolved with an R factor of 0.048, confirming spatial arrangements .

- ECD Spectroscopy : Experimental electronic circular dichroism (ECD) spectra correlate with calculated spectra of stereoisomers to validate configurations .

Advanced Research Questions

Q. How can contradictions in reported NMR data for this compound across studies be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. To address this:

- Standardize conditions : Use deuterated solvents (e.g., CDCl) and consistent magnetic field strengths (e.g., 500 MHz).

- Cross-validation : Compare NMR data with X-ray or ECD results. For instance, δ 35.9 ppm (CSi in -NMR) aligns with X-ray-confirmed stereochemistry in related aziridines .

- Dynamic NMR (DNMR) : Resolve overlapping signals by varying temperatures to detect conformational exchange .

Q. What computational methods predict stereoselectivity in the synthesis of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding modes of transition states with catalysts. For example, (2S,3R,4R)-4-HIL’s interaction with NADH in enzymes informs stereochemical outcomes .

- Density Functional Theory (DFT) : Calculate activation energies for competing pathways. Studies on aziridine epoxidation show <2 kcal/mol differences between stereoisomeric transition states .

- Machine Learning : Train models on datasets of aziridine syntheses to predict optimal catalysts (e.g., chiral phosphines).

Q. How can impurities, particularly stereoisomers, be identified and quantified in this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol (95:5) to separate epimers. Adjust flow rates (0.8–1.2 mL/min) to resolve co-eluting peaks .

- LC-MS/MS : Detect trace impurities (≤0.1%) via multiple reaction monitoring (MRM) transitions specific to stereoisomers.

- Crystallographic Screening : Co-crystallize impurities with host molecules (e.g., cyclodextrins) to isolate and characterize them .

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC. Aziridines degrade via ring-opening at acidic pH (t <7 days at pH 3) .

- Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) detects photolytic decomposition. Store in amber vials under N to prevent radical-mediated degradation.

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>150°C for most aziridines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.